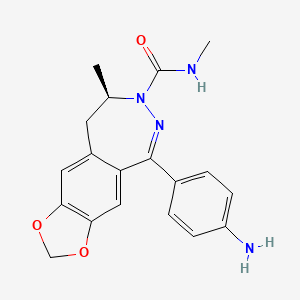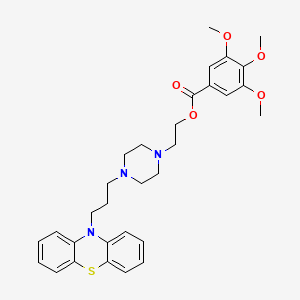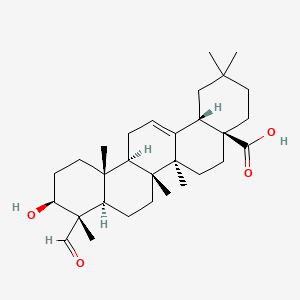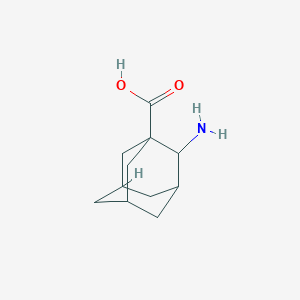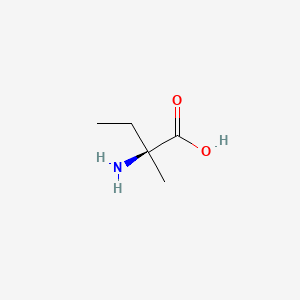
L-Isovaline
Overview
Description
(S)-2-Amino-2-methylbutanoic acid is an organic compound with the molecular formula C5H11NO2 It is a chiral amino acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Mechanism of Action
Target of Action
L-Isovaline primarily targets inhibitory receptors in the brain, specifically in the ventrobasal thalamus . This region of the brain is responsible for processing nociceptive information . The inhibitory action of isovaline is mediated by metabotropic receptors , likely GABA B receptors .
Mode of Action
This compound interacts with its targets by activating a long-lasting potassium conductance . This activation is insensitive to the glycine antagonist, strychnine . The sensitivity of isovaline currents to K+ channel blockers and their reversal near E K confirm K+ current involvement in isovaline inhibition .
Biochemical Pathways
It is known that the inhibitory action of isovaline is mediated by metabotropic receptors, likely gaba b . This suggests that isovaline may influence the GABAergic neurotransmission pathway.
Result of Action
The activation of potassium conductance by this compound leads to the inhibition of action potential firing of thalamocortical neurons . This results in an analgesic effect, as demonstrated in animal models . In a mouse model of osteoarthritis, isovaline restored mobility, suggesting inhibition of nociception .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been suggested that aqueous alteration on meteorite parent bodies could have led to the amplification of a small initial isovaline asymmetry . This suggests that the environment can play a role in the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
L-Isovaline interacts with various biomolecules, particularly with peripheral GABA B receptors . It acts as an analgesic in mice by activating these receptors . The structure of this compound is also somewhat similar to the amino acids GABA and glycine, the chief inhibitory neurotransmitters in the mammalian central nervous system .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to produce antinociception in mice . In a mouse model of osteoarthritis, this compound restored mobility, suggesting inhibition of nociception by this compound in the synovial membrane of the mouse knee .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peripheral GABA B receptors . It does not cross the blood-brain barrier and does not enter into the brain or spinal cord . This suggests that this compound exerts its effects at the molecular level primarily through peripheral mechanisms.
Temporal Effects in Laboratory Settings
It has been suggested that the effects of this compound may become more pronounced over time, particularly when cells already have very active baseline activity .
Metabolic Pathways
It has been suggested that this compound may be involved in the metabolism of amino acids .
Transport and Distribution
It has been suggested that this compound does not cross the blood-brain barrier .
Subcellular Localization
Given that this compound does not cross the blood-brain barrier , it is likely that its localization is primarily peripheral.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isovaline can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, can be adapted to produce this amino acid with high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic resolution of racemic mixtures or fermentation processes using genetically modified microorganisms are popular methods. These biotechnological approaches are favored due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to convert the amino group into a halide, which can then undergo further substitution.
Major Products:
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated amino acids or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
®-2-Amino-2-methylbutanoic acid: The enantiomer of L-Isovaline, with different biological activities due to its opposite chirality.
2-Aminobutyric acid: A similar amino acid with a different side chain, leading to different chemical and biological properties.
2-Methylalanine: Another structurally related amino acid with distinct reactivity and applications.
Uniqueness: (S)-2-Amino-2-methylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity. Its ability to interact selectively with other chiral molecules makes it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
2-amino-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974906 | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-39-1, 465-58-7, 595-40-4 | |
| Record name | DL-Isovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Isovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the biosynthesis of D-isovaline compared to standard proteinogenic amino acids?
A1: Unlike proteinogenic amino acids synthesized through ribosomal pathways, D-isovaline is produced by fungi via non-ribosomal peptide synthetases (NRPS). [] These enzymes utilize a thiotemplate mechanism to incorporate D-isovaline, often alongside other unusual amino acids like α-aminoisobutyric acid (Aib), into bioactive peptides like zervamicins. [] Intriguingly, the NRPS responsible for zervamicin synthesis displays flexibility, incorporating either D-isovaline or Aib at specific positions based on substrate availability during fermentation. []
Q2: Can you elaborate on the stereochemistry of D-isovaline in fungal peptides and its significance?
A2: Fungal NRPS demonstrate high stereoselectivity, predominantly incorporating the D-enantiomer of isovaline into peptides like zervamicin IIB. [] This selectivity suggests a precise enzymatic recognition mechanism for the D-isomer during peptide chain elongation. The specific stereochemistry of incorporated D-isovaline likely contributes to the bioactive conformation and function of these fungal peptides. []
Q3: How can D-isovaline be prepared synthetically in an enantiomerically pure form?
A3: While several methods exist for D-isovaline synthesis, one approach involves the enzymatic resolution of a racemic mixture of α-15N-labeled α-aminoisovaleramide using the bacterium Mycobacterium neoaurum. [] This method leverages the stereospecificity of bacterial enzymes to selectively hydrolyze and isolate the desired D-enantiomer. [, ]
Q4: Beyond its presence in fungal peptides, are there other biological roles associated with D-isovaline?
A4: Research indicates the enzyme α-aminoisobutyric acid decomposing enzyme exhibits aminotransferase activity and can utilize D-isovaline as a substrate, albeit at a slower rate compared to its preferred substrate, L-isovaline. [] This suggests D-isovaline might participate in metabolic pathways involving amino acid transformations, although its precise role and significance remain to be fully elucidated.
Q5: Are there any studies investigating the biological activity of D-isovaline-containing peptides?
A5: Yes, research has explored the bioactivity of peptides like hypomurocins and lipovelutibols, which incorporate D-isovaline. Hypomurocins A and B, isolated from the fungus Hypocrea muroiana, exhibit antibiotic activity against Bacillus subtilis and hemolytic properties against rat erythrocytes. [] Similarly, lipovelutibols A-D, isolated from Trichoderma velutinum, display cytotoxic activity against several cancer cell lines. [] While the precise contribution of D-isovaline to these activities is yet to be fully understood, its presence within the peptide structure suggests a role in modulating biological activity.
Q6: What analytical techniques are employed to characterize and quantify D-isovaline?
A6: Various techniques are utilized for D-isovaline analysis. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of D-isovaline after derivatization, often following peptide hydrolysis. [] This technique is particularly valuable for determining the enantiomeric purity of synthesized or isolated D-isovaline. [] Additionally, high-performance liquid chromatography (HPLC) methods can be employed for separating and quantifying D-isovaline, especially when analyzing complex mixtures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)

![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)

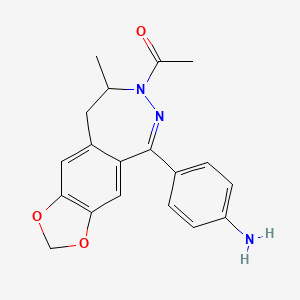
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
